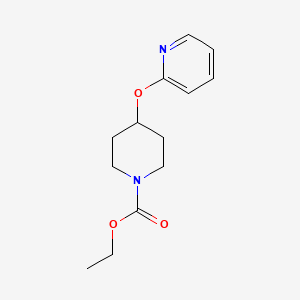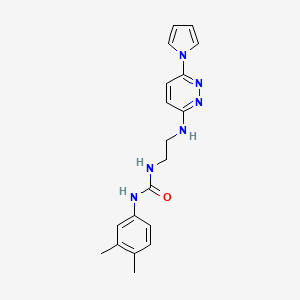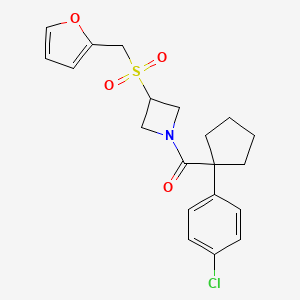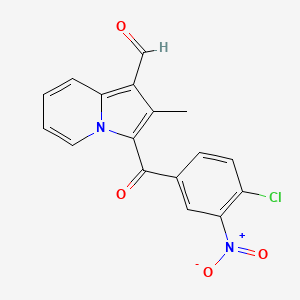
Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Chemical Properties
Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate serves as a versatile intermediate in organic synthesis, demonstrating a wide array of applications in the development of pharmacologically active compounds and in the exploration of chemical properties of complex organic molecules.
In synthetic chemistry, this compound has been utilized in the phosphine-catalyzed [4 + 2] annulation processes. This method leads to the formation of highly functionalized tetrahydropyridines with excellent yields and regioselectivity. Such compounds are significant due to their presence in numerous bioactive molecules (Zhu, Lan, & Kwon, 2003).
The compound has also been used in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. By employing a molecular hybridization technique, researchers developed a series of thiazole-aminopiperidine hybrid analogues demonstrating potent antituberculosis activity, highlighting the compound's role in addressing global health challenges (Jeankumar et al., 2013).
Chemical Analysis and Structural Studies
This compound has been implicated in studies focusing on the structural analysis of metal-organic hybrid materials. These studies emphasize the importance of flexible and rigid nitrogen-based ligands in forming complex coordination polymers with potential applications in material science and catalysis (Ahmad et al., 2012).
Additionally, this compound has been a subject of analytical and spectral studies, particularly in exploring the chelating properties of furan ring-containing organic ligands. Research in this area contributes to a deeper understanding of metal-ligand interactions and the development of novel materials with specific functional properties (Patel, 2020).
Mechanism of Action
Mode of Action
It is presumed that the compound may interact with its targets, potentially altering their function and leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Given its potential interaction with nitric oxide synthase, it could influence the nitric oxide signaling pathway . Nitric oxide plays a pivotal role in various biological processes, including vasodilation, immune response, and neurotransmission.
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
If it does interact with nitric oxide synthase, it could potentially influence the production of nitric oxide, thereby affecting the processes regulated by this signaling molecule .
Properties
IUPAC Name |
ethyl 4-pyridin-2-yloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-17-13(16)15-9-6-11(7-10-15)18-12-5-3-4-8-14-12/h3-5,8,11H,2,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTWJGKKRQTZOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2387423.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2387426.png)



![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2387431.png)


![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2387436.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2387437.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387439.png)
